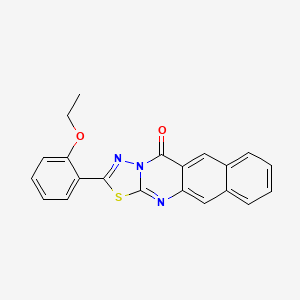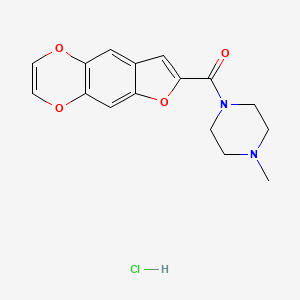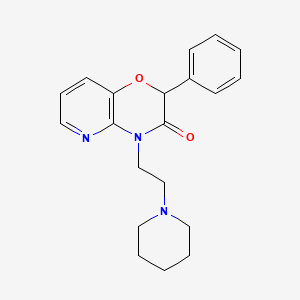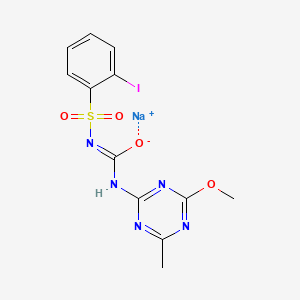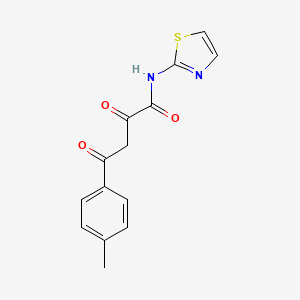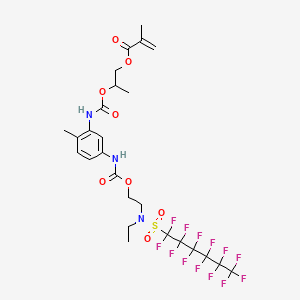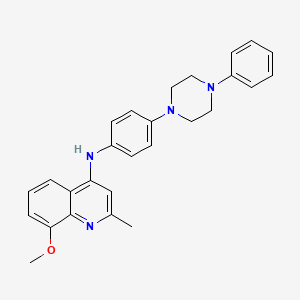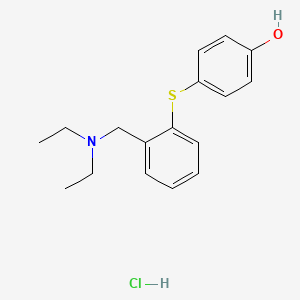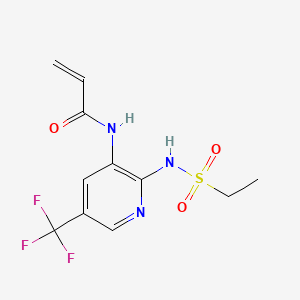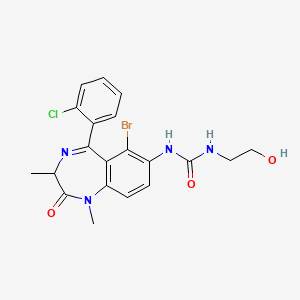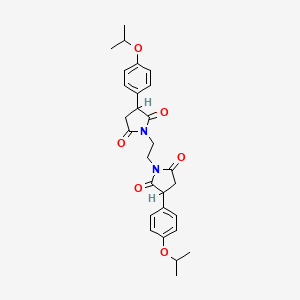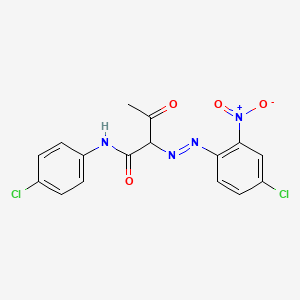
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide is a synthetic organic compound characterized by its azo group (-N=N-) linking two aromatic rings. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide typically involves the following steps:
Diazotization: The starting material, 4-chloro-2-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(4-chlorophenyl)-3-oxobutyramide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Formation of 2-((4-Amino-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl 4-Chloro-2-Nitrophenyl Ether: Similar in structure but lacks the azo group.
4-Chlorophenyl 2-Nitrophenyl Ether: Another related compound with a different substitution pattern.
Uniqueness
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide is unique due to its azo linkage, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
63314-66-9 |
|---|---|
Formule moléculaire |
C16H12Cl2N4O4 |
Poids moléculaire |
395.2 g/mol |
Nom IUPAC |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-2-10(17)3-6-12)21-20-13-7-4-11(18)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24) |
Clé InChI |
UTZPVJKRCMYHIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


